Conformation of 3-(4-Methylpiperazin-1-yl)phenol derivatives: In the crystal structure of 5-chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, a derivative containing the 3-(4-Methylpiperazin-1-yl)phenol moiety, the piperazine ring adopts a chair conformation. This conformation is likely influenced by the steric interactions with neighboring groups in the molecule. []
Influence on the conformation of other molecules: 3-{5-[4-(diethylamino)benzylidene]rhodanine}propionic acid influences the conformation of 5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one, another derivative containing the core structure. The greatest difference in conformation is observed in the arylidene-imidazolone substituent at the N atom, depending on the protonation state of the molecule. []
Derivatization for drug discovery: 3-(4-Methylpiperazin-1-yl)phenol serves as a building block for synthesizing novel compounds with potential therapeutic applications. [, , , , , , , , , , , , , , , ]
Formation of metal complexes: In the synthesis of Tris(4‐methylpiperazin‐1‐yl)phosphane, P(NC4H8NMe)3, the 4-methylpiperazinyl group is crucial for coordinating with various metal ions, forming complexes with potential catalytic applications. []
Apoptosis induction: KSK05104, a Rhodanine derivative containing the 3-(4-Methylpiperazin-1-yl)phenol moiety, induces apoptosis in human colon cancer cells via mitochondrial dysfunction and endoplasmic reticulum stress. []
Inhibition of specific proteins: Several derivatives exhibit inhibitory activity against different proteins like IKKβ [], JAK1 [], FLT3 and CDK kinases [], c-Src and Abl kinases [], and signal transducer and activator of transcription 3 (STAT3) [, ]. The specific mechanism of inhibition varies depending on the target protein and the derivative's structure.
Anticancer agents: Several derivatives exhibit potent antiproliferative activity against various cancer cell lines, including colon cancer [], ovarian cancer [, ], leukemia [], and nasopharyngeal cancer [].
Anti-inflammatory agents: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), containing the 3-(4-Methylpiperazin-1-yl)phenol moiety, demonstrates anti-inflammatory properties in a model of dopaminergic neurodegeneration. []
Antithrombotic agents: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide acts as a potent dual thrombin and factor Xa inhibitor with potential antithrombotic applications. []
Antibacterial agents: 9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and its 1-thia congener demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria. []
Neurological disorder treatments: Several derivatives show potential for treating neurological disorders. Examples include pyridobenzoxazepine derivatives for schizophrenia [], a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist for neurological disorders involving the NR2B receptor [], and (4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as inhibitors of sphingosine 1-phosphate lyase for the treatment of multiple sclerosis. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0